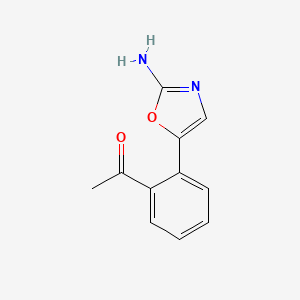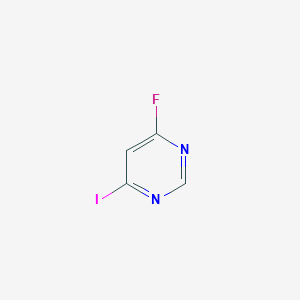
4-Fluoro-6-iodopyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-6-iodopyrimidine is a heterocyclic aromatic compound with the molecular formula C4H2FIN2 and a molecular weight of 223.98 g/mol . It is a derivative of pyrimidine, a fundamental structure in many biologically active molecules, including nucleic acids. The presence of both fluorine and iodine atoms in the pyrimidine ring makes this compound particularly interesting for various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-6-iodopyrimidine typically involves the halogenation of pyrimidine derivativesThe reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from readily available pyrimidine precursors. The process includes halogenation, purification, and crystallization steps to ensure the compound meets the required specifications for various applications .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Fluoro-6-iodopyrimidine undergoes several types of chemical reactions, including:
Substitution Reactions: The fluorine and iodine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: These reactions can modify the electronic properties of the pyrimidine ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions to achieve the desired transformations.
Major Products Formed: The major products formed from these reactions include various substituted pyrimidines, which can be further utilized in the synthesis of more complex molecules .
Applications De Recherche Scientifique
4-Fluoro-6-iodopyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of nucleic acid analogs and their interactions with biological molecules.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mécanisme D'action
The mechanism of action of 4-Fluoro-6-iodopyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects .
Comparaison Avec Des Composés Similaires
- 4-Fluoropyrimidine
- 6-Iodopyrimidine
- 4,6-Difluoropyrimidine
Comparison: 4-Fluoro-6-iodopyrimidine is unique due to the simultaneous presence of both fluorine and iodine atoms in the pyrimidine ring. This dual substitution can significantly alter the compound’s chemical and biological properties compared to its mono-substituted counterparts. For example, the combination of these halogens can enhance the compound’s reactivity and binding affinity, making it more effective in certain applications .
Propriétés
Formule moléculaire |
C4H2FIN2 |
|---|---|
Poids moléculaire |
223.97 g/mol |
Nom IUPAC |
4-fluoro-6-iodopyrimidine |
InChI |
InChI=1S/C4H2FIN2/c5-3-1-4(6)8-2-7-3/h1-2H |
Clé InChI |
SYYMMFDKOGLWKO-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N=CN=C1I)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(Trifluoromethyl)phenyl]-1h-tetrazole-5-thiol](/img/structure/B13673265.png)

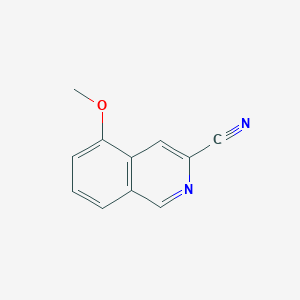
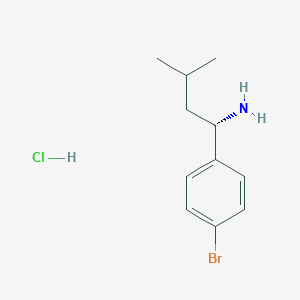
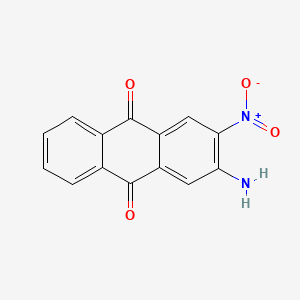
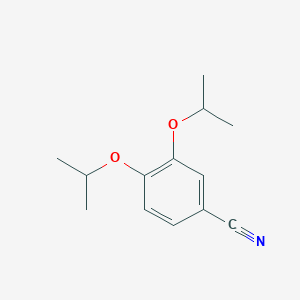
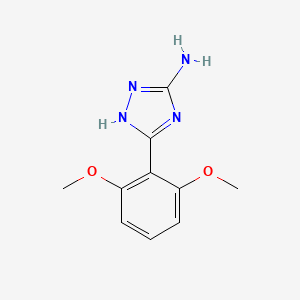
![1,3-Dimethyl-1H-imidazo[4,5-d]pyridazine-2,4(3H,5H)-dione](/img/structure/B13673306.png)
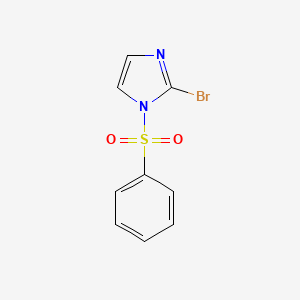
![1-(4-Chlorophenyl)-3-[dimethyl(vinyl)silyl]-1-propanone](/img/structure/B13673313.png)
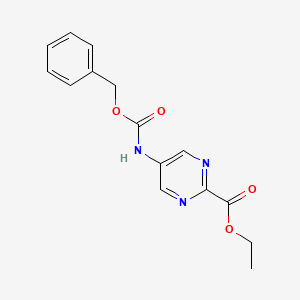
![2-Amino-5-[2-(benzyloxy)ethyl]-7,7a-dihydro-3H-pyrrolo[2,3-d]pyrimidine-4(4aH)-thione](/img/structure/B13673327.png)
